molecular formula C8H8ClF3N2O2 B3070795 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1006333-14-7

2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B3070795
CAS No.: 1006333-14-7
M. Wt: 256.61 g/mol
InChI Key: NEKKYQSMOFNZEV-UHFFFAOYSA-N
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Description

2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced via electrophilic substitution reactions. For instance, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Butanoic Acid Moiety: The final step involves the attachment of the butanoic acid moiety to the pyrazole ring. This can be done through a nucleophilic substitution reaction where a suitable butanoic acid derivative reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed on the pyrazole ring or the chloro group, leading to the formation of various reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, resulting in a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to understand the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
  • 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
  • 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentanoic acid

Uniqueness

Compared to similar compounds, 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid may exhibit unique properties such as enhanced stability, reactivity, or biological activity due to the specific positioning of the butanoic acid moiety. This can make it particularly valuable in applications where these properties are critical.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O2/c1-2-5(7(15)16)14-3-4(9)6(13-14)8(10,11)12/h3,5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKKYQSMOFNZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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